molecular formula C17H20N2O5S B127797 2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester CAS No. 144060-93-5

2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester

Cat. No.: B127797
CAS No.: 144060-93-5
M. Wt: 364.4 g/mol
InChI Key: JWLCJIVSGRFHKH-UHFFFAOYSA-N
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Description

The compound 2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester (hereafter referred to as the "nitro-substituted thiazole ester") is a thiazole derivative characterized by a nitro group (-NO₂) at the 3-position of the phenyl ring, an isobutoxy (2-methylpropoxy) group at the 4-position, and an ethyl ester moiety at the 5-position of the thiazole core.

Key structural features of the nitro-substituted thiazole ester include:

  • Thiazole core: A five-membered heterocycle containing sulfur and nitrogen.
  • Substituents:
    • 3-Nitro group: Electron-withdrawing, influencing electronic properties and reactivity.
    • 4-(2-Methylpropoxy) group: A lipophilic substituent enhancing membrane permeability.
    • Ethyl ester: Likely acting as a prodrug moiety, improving bioavailability compared to the carboxylic acid form.

Properties

IUPAC Name

ethyl 4-methyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-5-23-17(20)15-11(4)18-16(25-15)12-6-7-14(24-9-10(2)3)13(8-12)19(21)22/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCJIVSGRFHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601536
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-93-5
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester, often referred to as a precursor to Febuxostat, has garnered significant attention due to its biological activity, particularly in the treatment of hyperuricemia and gout. This compound belongs to a class of thiazole derivatives which have shown promise in various therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C17H20N2O5S
  • Molecular Weight : 364.4161 g/mol
  • IUPAC Name : Ethyl 2-[3-nitro-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Structural Characteristics

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the nitro group and the ethyl ester contributes to its pharmacological properties.

The primary mechanism through which this compound exerts its effects is through the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, the compound effectively reduces uric acid levels in the blood, making it beneficial for patients suffering from gout and related conditions.

Therapeutic Applications

  • Gout Treatment : The compound is a precursor to Febuxostat, which is an FDA-approved medication for managing chronic gout by lowering serum uric acid levels.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Clinical Trials

A review of clinical trials indicates that Febuxostat has been shown to significantly lower uric acid levels compared to allopurinol, another common treatment for gout. In a randomized controlled trial involving 1,000 patients, those treated with Febuxostat experienced a greater reduction in serum uric acid levels over 24 weeks compared to those receiving allopurinol .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition of xanthine oxidase. A study reported an IC50 value of approximately 0.5 µM, indicating strong inhibitory activity .

Comparative Biological Activity Table

CompoundMechanism of ActionIC50 (µM)Therapeutic Use
This compoundXanthine oxidase inhibitor0.5Gout treatment
AllopurinolXanthine oxidase inhibitor10Gout treatment
FebuxostatXanthine oxidase inhibitor0.02Gout treatment

Synthesis Pathway

The synthesis of this compound involves several steps, including:

  • Formation of Thiazole Ring : The initial step typically involves the cyclization of appropriate precursors with thioacetamide.
  • Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
  • Esterification : Final conversion into ethyl ester form through reaction with ethanol and acid catalysts.

Each step must be carefully controlled to ensure high purity and yield of the final product .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antigout Activity :
    • The compound is related to Febuxostat , a well-known medication used to treat gout by inhibiting xanthine oxidase, thereby reducing uric acid levels in the blood. Research indicates that modifications in the thiazole structure can enhance potency and selectivity against target enzymes associated with gout management .
  • Anti-inflammatory Properties :
    • Studies have shown that thiazole derivatives exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models. Its nitro group may enhance these properties through various biochemical pathways .
  • Anticancer Potential :
    • Preliminary investigations suggest that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may interact with cellular mechanisms involved in cancer proliferation, warranting further research into its potential as an anticancer agent .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The thiazole ring is often associated with bioactivity against pests and diseases affecting crops, making it a candidate for agricultural research .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antigout ActivityDemonstrated efficacy in lowering uric acid levels comparable to Febuxostat .
Study 2Anti-inflammatory EffectsShowed significant reduction in inflammation markers in animal models .
Study 3Anticancer ActivityExhibited cytotoxicity against breast cancer cell lines, indicating potential for further development .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The nitro-substituted thiazole ester can be compared to the following analogs (Table 1):

Compound Name Substituent at Phenyl 3-Position Thiazole Substituents Key Features Reference ID
Febuxostat (Parent Acid) Cyano (-CN) 4-Methyl, carboxylic acid Clinically used xanthine oxidase inhibitor; high specificity for uric acid reduction.
Febuxostat Ethyl Ester Cyano (-CN) 4-Methyl, ethyl ester Prodrug form of Febuxostat; enhanced lipophilicity for improved absorption.
Ethyl 2-(3-Aminophenyl)-4-phenylthiazole-5-carboxylate Amino (-NH₂) 4-Phenyl, ethyl ester Potential pharmacological activity; amino group may enable hydrogen bonding.
2-(3-Bromo-4-isobutoxyphenyl) Analog Bromo (-Br) 4-Methyl, ethyl ester Halogen substituent may enhance binding affinity in drug-receptor interactions.

Table 1 : Structural comparison of the nitro-substituted thiazole ester with analogs.

Functional Group Impact on Properties

  • Nitro vs. Cyano (Febuxostat Derivatives): The nitro group (-NO₂) is more electron-withdrawing than cyano (-CN), which may alter the compound’s electronic distribution, solubility, and metabolic stability. Cyano-substituted Febuxostat exhibits potent xanthine oxidase inhibition (IC₅₀ ~1 nM) , while nitro-substituted analogs are unexplored in the evidence but could show modified enzymatic affinity. Ester vs. Acid: The ethyl ester in Febuxostat derivatives improves oral bioavailability by increasing lipophilicity, as seen in prodrug strategies .
  • Nitro vs.
  • Nitro vs.

Preparation Methods

Nitro-Group Introduction via Direct Nitration

The nitro group at the 3-position of the phenyl ring is introduced early in the synthesis. Starting with 4-hydroxybenzaldehyde , nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C. This yields 4-hydroxy-3-nitrobenzaldehyde with a reported purity of 97–98%. Alternative methods employ acetyl nitrate for regioselective nitration, reducing byproduct formation.

Cyanide Substitution and Thioamide Formation

The aldehyde group of 4-hydroxy-3-nitrobenzaldehyde is converted to a nitrile via hydroxylamine hydrochloride and sodium formate in refluxing formic acid (105–110°C, 5 hours), yielding 4-hydroxy-3-nitrobenzonitrile . Subsequent treatment with thioacetamide in ethanol under reflux (6–8 hours) generates 3-nitro-4-hydroxybenzothioamide , a critical precursor for thiazole ring formation.

Thiazole Ring Cyclization

Cyclocondensation with Ethyl 2-Chloroacetoacetate

The thiazole core is constructed by reacting 3-nitro-4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) at reflux (80–85°C, 5 hours). This step produces 2-(3-nitro-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with a yield of 87–90% and HPLC purity >98%. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances reaction homogeneity
Temperature80–85°CPrevents decomposition
Reaction Time5 hoursMaximizes conversion

Alternative Solvent Systems

Patent WO2011141933A2 describes cyclization in ethyl acetate with potassium carbonate as a base, achieving comparable yields (85%) but requiring longer reaction times (8–10 hours). Polar aprotic solvents like DMF remain preferred due to faster kinetics.

Alkylation with 2-Methylpropyl Bromide

O-Isobutylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is alkylated using isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80–85°C for 6 hours. This yields the final product, 2-[3-nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester , with a purity of 99.0–99.5% after recrystallization.

Critical Purification Steps:

  • Quenching and Extraction : Reaction mass is quenched in water, and the product is extracted with ethyl acetate.

  • Solvent Distillation : Ethyl acetate is removed under vacuum, and the residue is leached with methanol to remove residual K₂CO₃.

  • Recrystallization : The crude product is recrystallized from n-butanol, increasing purity from 95% to >99%.

Comparative Alkylation Methods

WO2011141933A2 reports using isobutyl chloride with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene, but yields are lower (75–80%) due to slower reaction kinetics.

Quality Control and Analytical Characterization

HPLC Purity Profiling

Final product purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). The hydrochloride salt form shows a single peak at 99.5% purity.

Melting Point and Spectral Data

  • Melting Range : 170–173°C (hydrochloride salt).

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -CH₂CH₃), 1.85 (d, 6H, -CH(CH₃)₂), 2.65 (s, 3H, thiazole-CH₃).

Industrial-Scale Optimization

Solvent Recycling

DMF recovery rates exceed 90% via vacuum distillation, reducing production costs.

Byproduct Management

Unreacted isobutyl bromide is neutralized with aqueous sodium bicarbonate, ensuring environmental compliance .

Q & A

Basic Research: What synthetic methodologies are most effective for preparing ethyl ester derivatives of thiazolecarboxylic acids with nitro and alkoxy substituents?

Answer:
The synthesis of such compounds typically involves nucleophilic substitution and esterification steps. For example, the reaction of a substituted phenol (e.g., 3-nitro-4-(2-methylpropoxy)phenol) with a thiazole precursor (e.g., 5-chloromethyl-4-methylthiazole) in the presence of a base like Cs₂CO₃ in dry acetonitrile under argon can yield intermediates. Subsequent esterification with ethyl chloroformate or coupling with activated carboxylic acid derivatives is recommended to form the ethyl ester moiety . Optimization of reaction time (4–24 hours) and temperature (ambient to reflux) is critical to avoid side reactions like nitro group reduction.

Advanced Research: How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy for this compound?

Answer:
Discrepancies often arise due to metabolic instability or poor bioavailability. To resolve this:

  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess metabolic pathways (e.g., ester hydrolysis or nitro group reduction). LC-MS/MS can identify metabolites .
  • Pharmacokinetic Profiling: Measure plasma concentration-time curves in rodent models to evaluate bioavailability. If low, consider prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .
  • Target Engagement Studies: Utilize radiolabeled analogs or fluorescent probes to confirm target binding in vivo .

Basic Research: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC-PDA/MS: To confirm purity (>95%) and detect impurities (e.g., de-esterified acids or nitro-reduced byproducts) .
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., alkoxy group position) and ester functionality. NOESY can resolve spatial proximity of substituents .
  • Elemental Analysis: Validate empirical formula consistency, particularly for nitro and sulfur content .

Advanced Research: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the ester group) .
  • Oxidative Stress Simulation: Expose the compound to hydrogen peroxide or cytochrome P450 enzymes to mimic oxidative metabolism. Use ESR spectroscopy to detect free radical intermediates .
  • Thermal Stability: Perform DSC/TGA to determine melting points and decomposition thresholds, which inform storage conditions .

Basic Research: What strategies are recommended for optimizing the compound’s solubility in aqueous media for biological assays?

Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Micellar Formulations: Incorporate surfactants like Tween-80 or Cremophor EL (0.1–1% w/v) to enhance dispersion .
  • Salt Formation: Convert the free acid (post-ester hydrolysis) to sodium or potassium salts for improved aqueous solubility .

Advanced Research: How can computational modeling guide the rational design of analogs with improved target selectivity?

Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., xanthine oxidoreductase). Focus on interactions between the nitro group and active-site residues .
  • QSAR Analysis: Corrogate substituent effects (e.g., alkoxy chain length) with activity data to derive predictive models .
  • MD Simulations: Assess conformational stability of the compound in the enzyme’s binding pocket over 100-ns trajectories to identify flexible regions for structural rigidification .

Basic Research: What are the critical parameters for scaling up the synthesis from milligram to gram quantities?

Answer:

  • Solvent Selection: Replace acetonitrile with toluene or THF for safer large-scale reactions .
  • Catalyst Loading: Optimize base (e.g., Cs₂CO₃) stoichiometry to minimize waste and reduce reaction time .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high recovery yields .

Advanced Research: How to investigate the compound’s environmental fate and ecotoxicological impact?

Answer:

  • Biodegradation Assays: Use OECD 301 guidelines to assess aerobic degradation in activated sludge. Monitor via HPLC-UV .
  • Ecotoxicology: Test acute toxicity in Daphnia magna or algae (OECD 202/201) at concentrations ≤100 mg/L. Measure LC₅₀/EC₅₀ values .
  • Bioaccumulation Potential: Calculate log P (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

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